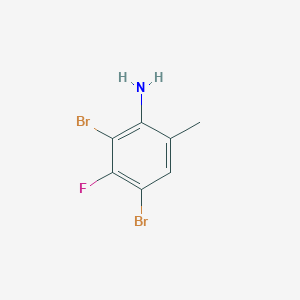

2,4-二溴-3-氟-6-甲基苯胺

描述

2,4-Dibromo-3-fluoro-6-methylaniline is a halogenated aniline derivative, which is a class of compounds known for their wide range of applications in chemical synthesis and pharmaceuticals. While the specific compound is not directly discussed in the provided papers, the related structures such as 2-fluoro-4-bromobiphenyl and 2,6-dibromo-3-chloro-4-fluoroaniline suggest that 2,4-Dibromo-3-fluoro-6-methylaniline would also exhibit interesting chemical and physical properties due to the presence of multiple halogen atoms and an aniline moiety.

Synthesis Analysis

The synthesis of halogenated anilines is not directly addressed for 2,4-Dibromo-3-fluoro-6-methylaniline, but a practical synthesis method for a related compound, 2-fluoro-4-bromobiphenyl, has been developed. This method involves the diazotization of 2-fluoro-4-bromoaniline, which could be a starting point for synthesizing the target compound by introducing a methyl group and additional bromine atom at the appropriate positions on the benzene ring .

Molecular Structure Analysis

The molecular structure of halogenated anilines can be complex due to the presence of intra- and intermolecular interactions. For instance, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline shows classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen···halogen interactions . These interactions are likely to be present in 2,4-Dibromo-3-fluoro-6-methylaniline as well, affecting its crystal packing and stability.

Chemical Reactions Analysis

Halogenated anilines participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of bromine and fluorine atoms in 2,4-Dibromo-3-fluoro-6-methylaniline would make it a potential candidate for further functionalization through reactions such as cross-coupling. The reactivity of such compounds can be influenced by the electron-withdrawing or donating effects of the substituents on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromo-3-fluoro-6-methylaniline can be inferred from related compounds. For example, the crystal structure of 2,6-dibromo-4-nitroaniline shows weak hydrogen bonds and interactions between oxygen and bromine atoms, which contribute to the formation of π-stacked two-dimensional layers . These structural features can impact the melting point, solubility, and other physical properties of the compound. The presence of halogens also suggests that 2,4-Dibromo-3-fluoro-6-methylaniline would have a relatively high density and might exhibit low solubility in water due to its hydrophobic character.

科学研究应用

材料科学与催化

在材料科学中,氟功能化化合物(如2,4-二溴-3-氟-6-甲基苯胺)因其在聚合材料合成中的独特性能而被探索。例如,氟功能化聚合N-杂环卡宾锌配合物已被设计和合成,用于催化使用CO2作为C1构件的胺的甲酰化和甲基化,与非氟化对应物相比表现出增强的活性。这些配合物表现出高稳定性和可回收性,展示了氟功能化化合物在催化应用中的潜力 (Zhenzhen Yang 等人,2015)。

有机合成

在有机合成中,2,4-二溴-3-氟-6-甲基苯胺等化合物的结构特征使其能够应用于复杂分子的合成。例如,衍生物的合成和能量特性已被研究用于制造新材料,这些新材料在包括制药在内的各种工业应用中具有潜在用途 (T. Klapötke 等人,2015)。

环境研究

在环境研究中,研究氟苯胺衍生物对生物系统的毒性有助于了解这些化合物的环境影响。例如,对包括2-氟-4-甲基苯胺在内的各种氟苯胺化合物对蚯蚓的毒性的代谢组学评估揭示了异种生物毒性的潜在生物标记。此类研究有助于我们了解氟苯胺衍生物的使用对环境命运和生态风险的影响 (J. Bundy 等人,2002)。

光物理和化学性质

氟功能化苯胺的光物理和化学性质对于荧光材料和传感器的开发具有重要意义。含有亚胺基团的芴衍生物的合成,包括源自氟取代苯胺的衍生物,展示了这些化合物在制造新发光材料中的效用,这些材料在光学器件和传感器中具有潜在应用 (张涛赵,2008)。

安全和危害

The safety data sheet for a related compound, “4-Bromo-3-fluoro-2-methylaniline”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, and eye/face protection .

作用机制

Target of Action

Anilines, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound can undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Biochemical Pathways

The compound’s ability to undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination suggests that it may interact with biochemical pathways involving these processes .

Pharmacokinetics

The compound’s molecular weight (28294) suggests that it may have good bioavailability .

Result of Action

The compound’s ability to undergo various reactions suggests that it may have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

2,4-dibromo-3-fluoro-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c1-3-2-4(8)6(10)5(9)7(3)11/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPPZDOZKMEFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260160 | |

| Record name | Benzenamine, 2,4-dibromo-3-fluoro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1349719-26-1 | |

| Record name | Benzenamine, 2,4-dibromo-3-fluoro-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,4-dibromo-3-fluoro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

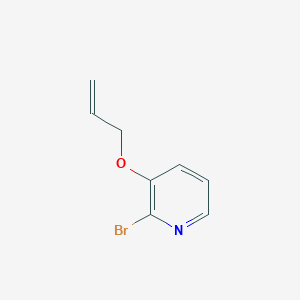

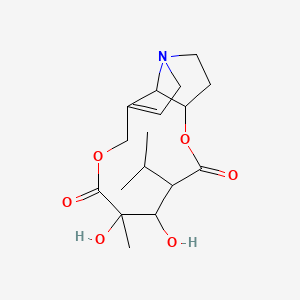

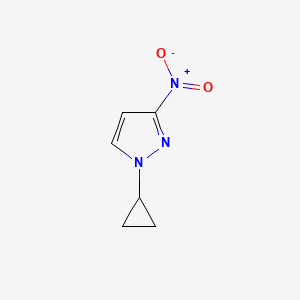

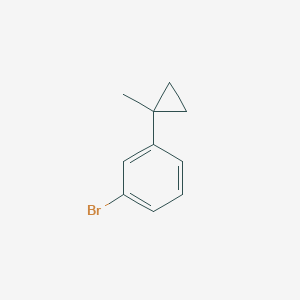

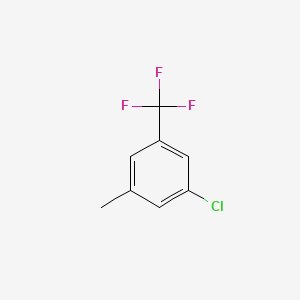

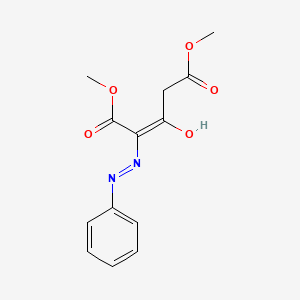

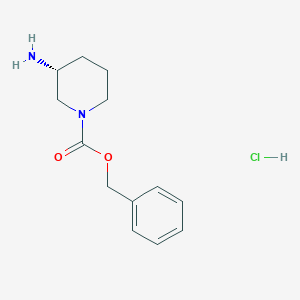

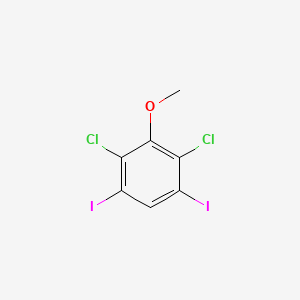

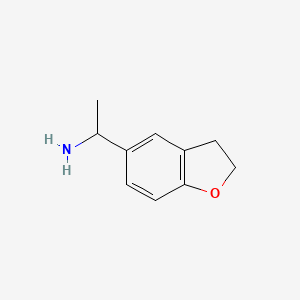

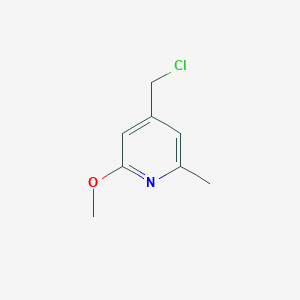

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3032184.png)

![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)

![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)